molecular formula C8H9NO3S B1394447 Ethyl 5-carbamoylthiophene-2-carboxylate CAS No. 1239315-91-3

Ethyl 5-carbamoylthiophene-2-carboxylate

Cat. No. B1394447
M. Wt: 199.23 g/mol
InChI Key: LMHAUNCZNUZVMU-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoylthiophene-2-carboxylate (ECTC) is an organic compound with the molecular formula C8H9NO3S . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular weight of ECTC is 199.23 g/mol . The molecular structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thieno[3,4-d]pyrimidines : Ethyl 5-carbamoylthiophene-2-carboxylate is used in the synthesis of thieno[3,4-d]pyrimidines, as seen in the reaction with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

  • Preparation Processes : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives, such as ethyl 2-methylthiophene-3-carboxylate, have been studied for their safe and efficient preparation processes. This research is significant for large-scale production, demonstrating operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

  • Fluorescence Properties : Studies on the fluorescence properties of ethyl 5-carbamoylthiophene-2-carboxylate derivatives have shown novel characteristics. This opens possibilities for its application in areas requiring fluorescent materials (Guo Pusheng, 2009).

Applications in Material Science

  • Dye Synthesis and Fabric Applications : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives have been used in the synthesis of disperse dyes. These dyes demonstrate good fastness properties on fabrics like polyester and nylon, offering varied shades and applications in the textile industry (Abolude et al., 2021).

  • Biheteroaryl Synthesis in Organic Chemistry : This compound serves as a key reagent in palladium-catalysed direct heteroarylations, facilitating the formation of biheteroaryls. It helps avoid the formation of unwanted dimers or oligomers, thus improving yield and efficiency in organic synthesis (Fu et al., 2012).

Biological and Pharmacological Research

  • Antimicrobial Evaluation : Ethyl 5-carbamoylthiophene-2-carboxylate derivatives have been studied for their antimicrobial activities. This research is crucial for the development of new antimicrobial agents and understanding their mechanisms of action (Abu‐Hashem et al., 2011).

  • Synthesis of Novel Cytotoxic Agents : Derivatives of this compound have been synthesized and evaluated as anti-cancer agents. The study of these derivatives offers insights into the development of new therapeutic agents for cancer treatment (Mohareb et al., 2016).

Safety And Hazards

Safety data for ECTC suggests that it should be handled with care. Precautions include avoiding contact with air and water due to potential violent reactions and possible flash fire. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 5-carbamoylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAUNCZNUZVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-carbamoylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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